molecular formula C12H18N6 B11777939 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine

Cat. No.: B11777939
M. Wt: 246.31 g/mol
InChI Key: NTNCDZKCRYLART-UHFFFAOYSA-N
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Description

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a triazolopyrimidine ring fused with a piperidine ring, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine can be achieved through various synthetic routes. One common method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide . This reaction proceeds under solvent-free conditions and yields the desired product with high efficiency.

Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in a short reaction time . The reaction mechanism involves a transamidation process followed by nucleophilic addition and subsequent condensation.

Chemical Reactions Analysis

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C12H18N6

Molecular Weight

246.31 g/mol

IUPAC Name

1-(5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine

InChI

InChI=1S/C12H18N6/c1-2-10-7-11(17-5-3-9(13)4-6-17)18-12(16-10)14-8-15-18/h7-9H,2-6,13H2,1H3

InChI Key

NTNCDZKCRYLART-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=NC=NN2C(=C1)N3CCC(CC3)N

Origin of Product

United States

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